3-Chloropropyl dichloromethylsilane

Catalog No.
S8708344
CAS No.
M.F
C4H9Cl3Si
M. Wt
191.55 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropyl dichloromethylsilane

Product Name

3-Chloropropyl dichloromethylsilane

IUPAC Name

3-chloropropyl(dichloromethyl)silane

Molecular Formula

C4H9Cl3Si

Molecular Weight

191.55 g/mol

InChI

InChI=1S/C4H9Cl3Si/c5-2-1-3-8-4(6)7/h4H,1-3,8H2

InChI Key

RJUYTLBXBVBQGL-UHFFFAOYSA-N

Canonical SMILES

C(C[SiH2]C(Cl)Cl)CCl

Hydrosilylation Reaction Methodologies for Organosilane Derivatization

The hydrosilylation of allyl chloride with trichlorosilane (HSiCl₃) represents the primary industrial route to 3-chloropropyldichloromethylsilane. Traditional Pt-based catalysts, such as Speier’s or Karstedt’s catalysts, often suffer from low selectivity due to competing side reactions, including alkene isomerization and over-addition. Recent breakthroughs in Rhodium (Rh) catalysis have addressed these limitations. For instance, Rh(I) complexes with bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbzF), achieve >99% selectivity and turnover numbers (TONs) exceeding 140,000 at 5 ppm catalyst loading.

Mechanistic Insights:
Rh-catalyzed hydrosilylation follows a modified Chalk–Harrod mechanism:

  • Oxidative Addition: HSiCl₃ binds to Rh, forming a Rh(III)-hydride intermediate.
  • Alkene Insertion: Allyl chloride inserts into the Rh–H bond, favoring anti-Markovnikov addition.
  • Reductive Elimination: The Si–C bond forms, releasing the product and regenerating the catalyst.

This pathway minimizes side products like trichloropropylsilane (Cl₃SiCH₂CH₂CH₂Cl), a common impurity in Pt-catalyzed reactions.

Comparative Catalytic Performance:

CatalystSelectivity (%)TONTemperature (°C)
Pt (Karstedt’s)70–8510,00080–120
Rh (dppbzF)>99140,00060

Table 1: Catalyst performance in allyl chloride hydrosilylation.

Alternative routes include Ru-B/γ-Al₂O₃-catalyzed reactions, which operate at 115°C under inert atmospheres, yielding 99.44% pure product via fixed-bed reactors.

Cationic Polymerization Techniques in Silane-End-Functionalized Architectures

3-Chloropropyldichloromethylsilane’s dichloromethyl group enables initiation of cationic polymerization. Redox-initiated systems, combining dialkylphenacylsulfonium (DPS) salts and silanes, facilitate rapid polymerization of epoxides, oxetanes, and vinyl ethers.

Key Mechanism:

  • Reduction of DPS Salts: Silanes reduce DPS salts, generating protonic acids (e.g., H⁺[BF₄⁻]) that initiate chain growth.
  • Chain Propagation: Monomers like epichlorohydrin undergo ring-opening polymerization, forming polyether-silane hybrids.

Applications:

  • Adhesives: Silane-end-functionalized polyethers exhibit enhanced adhesion to metals and ceramics.
  • Coatings: Thin films polymerized via vapor-phase silane delivery show superior hydrophobicity.

Controlled Functionalization of Hybrid Silane-Polymer Interfaces

Surface functionalization leverages 3-chloropropyldichloromethylsilane’s reactivity with hydroxyl groups on glass, metals, or ceramics. Hydrolysis of Si–Cl bonds forms silanol (Si–OH) intermediates, which condense into siloxane (Si–O–Si) networks.

Functionalization Workflow:

  • Surface Activation: Substrates are cleaned and hydroxylated.
  • Silane Grafting: Vapor-phase or solution-phase deposition applies the silane.
  • Post-Functionalization: Amino or epoxy groups are introduced for further coupling.

Case Study: Glass slides treated with 3-chloropropyldichloromethylsilane exhibit water contact angles >110°, confirming hydrophobic modification.

Polymeric Composite Reinforcement Mechanisms

3-Chloropropyl dichloromethylsilane enhances the mechanical performance of polymeric composites by acting as a molecular bridge between reinforcing fillers (e.g., glass fibers, silica nanoparticles) and polymer matrices. The hydrolysis of its dichlorosilane groups generates reactive silanol (-Si-OH) species, which condense with hydroxyl-rich inorganic surfaces to form stable siloxane (-Si-O-Si-) bonds [1] [4]. Simultaneously, the chloropropyl moiety undergoes nucleophilic substitution or radical-mediated reactions with organic polymers, creating covalent linkages that mitigate phase separation [4] [7].

Table 1: Comparative Mechanical Properties of Composites With and Without Silane Modification

PropertyUnmodified CompositeSilane-Modified CompositeImprovement (%)
Tensile Strength (MPa)45 ± 368 ± 451
Flexural Modulus (GPa)2.1 ± 0.23.5 ± 0.367
Interlaminar Shear (MPa)12 ± 119 ± 258

This covalent dual-binding mechanism distributes stress more evenly across the composite, reducing crack propagation at the filler-matrix interface [4] [7]. In epoxy-based systems, the silane’s chloropropyl group participates in epoxy ring-opening reactions, further crosslinking the network and increasing glass transition temperatures by ~15°C [7].

Interfacial Adhesion Promotion in Multiphase Systems

In multiphase polymer blends or fiber-reinforced plastics, 3-chloropropyl dichloromethylsilane minimizes interfacial tension by chemically anchoring dissimilar phases. For example, in polypropylene (PP)/glass fiber composites, the silane forms a monolayer on the fiber surface via silanol condensation, while its alkyl chain entangles with PP chains through van der Waals interactions [4]. This results in a 40–60% increase in peel strength compared to untreated interfaces [7].

The compound’s efficacy extends to polar-nonpolar systems, such as polyethylene (PE)/clay nanocomposites. Here, the silane’s chlorine atoms facilitate ion-dipole interactions with clay platelets, while its hydrophobic propyl chain aligns with PE, reducing interfacial free energy from 72 mN/m to 28 mN/m [4]. Spectroscopic studies confirm the formation of Si-O-Al bonds at clay surfaces, evidenced by shifts in the Si-O stretching band from 1,090 cm⁻¹ to 1,020 cm⁻¹ in FT-IR spectra [4] [7].

Nanostructured Hybrid Material Fabrication

3-Chloropropyl dichloromethylsilane serves as a precursor for synthesizing organic-inorganic hybrid nanomaterials. In sol-gel processes, its controlled hydrolysis produces silica networks functionalized with chloropropyl groups, which template the growth of mesoporous structures with tunable pore diameters (2–50 nm) [4] [7]. These hybrids exhibit exceptional thermal stability, with decomposition temperatures exceeding 400°C, as confirmed by thermogravimetric analysis [7].

Key Application in Photonics:
Silane-modified zinc oxide (ZnO) nanoparticles show enhanced dispersion in poly(methyl methacrylate) (PMMA) matrices, achieving optical transmittance >90% in the visible spectrum. The silane’s chlorine atoms coordinate with ZnO surface defects, passivating electron-hole recombination sites and improving quantum yield by 35% [7].

Cross-Coupling Catalytic Cycles Involving Silane Intermediates

The mechanistic involvement of 3-chloropropyl dichloromethylsilane in cross-coupling reactions proceeds through well-defined catalytic cycles that demonstrate exceptional versatility across multiple transition metal systems. Palladium-catalyzed cross-coupling reactions represent the most extensively studied mechanistic pathway, wherein the compound functions as both a nucleophilic silane donor and an electrophilic coupling partner [7] [8].

Catalyst SystemActivation Temperature (°C)Selectivity (%)Reaction Time (hours)Yield (%)
Palladium(II) acetate/phosphine60-8085-952-875-90
Nickel(II) chloride/tricyclohexylphosphine80-10070-854-1265-80
Platinum(II) complexes25-6090-981-480-95
Copper(I) iodide/ligand40-8060-806-1655-75
Rhodium(I) complexes50-9080-923-1070-85

The catalytic mechanism initiates through oxidative addition of the silicon-chlorine bond to the metal center, forming a pentacoordinate silicon intermediate that exhibits enhanced electrophilicity [9] [10]. This hypercoordinate species undergoes subsequent transmetalation with organometallic nucleophiles, followed by reductive elimination to generate the desired silicon-carbon coupled products [5] [8].

Kinetic investigations reveal that the reaction proceeds through a rate-determining transmetalation step, with activation energies ranging from 18.5 to 22.3 kcal/mol depending on the metal catalyst employed [11] [12]. The presence of electron-withdrawing chlorine substituents significantly enhances the electrophilic character of the silicon center, facilitating nucleophilic attack and accelerating the overall transformation [9] [13].

Platinum-catalyzed systems demonstrate superior performance characteristics, achieving selectivities exceeding 90% under mild reaction conditions [5] [14]. The enhanced reactivity stems from the favorable σ-donation from the silicon-chlorine bond to the platinum d-orbitals, coupled with effective π-back-donation that stabilizes the catalytic intermediate [15] [14].

Mechanistic studies utilizing variable temperature kinetics reveal first-order dependence on both the silane substrate and the metal catalyst, consistent with a mononuclear catalytic pathway [16] [12]. The activation parameters demonstrate significant temperature dependence, with optimal reaction conditions occurring within the 60-80°C range for most catalyst systems [8] [11].

Stereoelectronic Effects in Silicon-Carbon Bond Formation

The stereoelectronic properties of 3-chloropropyl dichloromethylsilane profoundly influence the mechanistic pathways available for silicon-carbon bond formation, with electronic effects predominantly governing reaction selectivity and stereochemical outcomes [17] [18] [19]. The dichloromethylsilane functionality exhibits pronounced electrophilic character, with an electrophilicity index of 2.45, positioning it among the most reactive chlorosilane derivatives [11] [20].

Silicon Substitution PatternElectrophilicity IndexActivation Energy (kcal/mol)Reaction Rate Constant (s⁻¹)Stereoselectivity (%)
Dichloromethylsilane2.4518.51.2 × 10⁻³78
Trichlorosilane2.8922.33.4 × 10⁻⁴85
Methyldichlorosilane2.1216.22.8 × 10⁻³72
Dimethylchlorosilane1.7614.85.1 × 10⁻³65
Trimethylsilane0.9812.11.4 × 10⁻²45

Stereoelectronic effects manifest through several distinct mechanistic pathways, with the most significant involving hyperconjugative stabilization between the silicon-carbon σ-bonds and the adjacent σ*-orbitals [17] [19]. The 3-chloropropyl substituent provides additional conformational flexibility that enables optimal orbital overlap during bond formation processes [21] [22].

Computational analysis reveals that silicon-carbon bond formation proceeds preferentially through an anti-periplanar transition state, wherein the incoming nucleophile approaches opposite to the largest silicon substituent [19] [23]. This stereochemical preference results from minimization of steric interactions combined with optimal σ*-orbital overlap, yielding stereoselectivities typically ranging from 72-85% depending on reaction conditions [21] [24].

The influence of stereoelectronic effects extends to reaction kinetics, with activation energies showing strong correlation to the electrophilic character of the silicon center [11] [20]. Electron-withdrawing chlorine substituents lower the energy of silicon σ*-orbitals, enhancing their ability to accept electron density from nucleophilic reagents and accelerating bond formation [17] [13].

Mechanistic investigations utilizing deuterium kinetic isotope effects demonstrate that carbon-hydrogen bond breaking occurs in the rate-determining step for many transformations, with primary isotope effects ranging from 2.1 to 3.4 [20] [25]. These results confirm the importance of stereoelectronic alignment in facilitating efficient bond reorganization during silicon-carbon coupling processes [18] [19].

Temperature-dependent studies reveal that stereoelectronic effects become increasingly dominant at lower temperatures, where enthalpic factors outweigh entropic contributions [17] [20]. This temperature dependence enables fine-tuning of stereochemical outcomes through judicious selection of reaction conditions [21] [22].

Dynamic Covalent Chemistry Applications

3-Chloropropyl dichloromethylsilane demonstrates exceptional utility in dynamic covalent chemistry applications, where reversible bond formation and exchange reactions enable the construction of adaptive materials with stimuli-responsive properties [26] [27] [28]. The compound participates in multiple dynamic equilibria, most notably siloxane exchange reactions that proceed through associative mechanisms involving pentacoordinate silicon intermediates [29] [30].

Dynamic Bond TypeExchange Temperature (°C)Equilibrium Constant (Keq)Relaxation Time (minutes)Conversion Efficiency (%)
Siloxane Exchange120-1802.315-4585-95
Si-O-Ph Dynamic Bonds140-2004.730-9090-98
Silanol Condensation80-1201.85-2075-85
Silicate Rearrangement160-2203.260-12080-92
Hydrosilylation Equilibrium100-1501.410-3070-85

The mechanistic basis for dynamic behavior stems from the ability of silicon to expand its coordination sphere beyond tetrahedral geometry, forming pentacoordinate and hexacoordinate intermediates that facilitate bond exchange processes [9] [28]. These hypercoordinate species exhibit significantly enhanced reactivity compared to their tetrahedral counterparts, enabling rapid equilibration under mild thermal conditions [26] [31].

Siloxane exchange reactions represent the most extensively characterized dynamic process, proceeding through a mechanism involving nucleophilic attack at silicon by silanol groups or siloxide anions [27] [30]. The reaction exhibits second-order kinetics with respect to silanol concentration, consistent with a bimolecular mechanism involving simultaneous bond formation and breaking [28] [29].

Catalytic enhancement of dynamic exchange reactions can be achieved through addition of fluoride ions or strong bases, which facilitate formation of hypercoordinate silicon intermediates [30] [28]. Fluoride-catalyzed siloxane exchange demonstrates remarkable efficiency, with exchange rates increasing by orders of magnitude compared to uncatalyzed processes [26] [30].

The reversible nature of these transformations enables construction of covalent adaptable networks that can undergo stress relaxation, self-healing, and reprocessing without loss of material properties [27] [32]. These networks demonstrate exceptional thermal stability, with vitrification temperatures exceeding 250°C while maintaining dynamic character at processing temperatures [29] [31].

Mechanistic studies reveal that the activation energy for siloxane exchange correlates strongly with the electrophilicity of the silicon center, with more electron-deficient silanes exhibiting lower barriers to dynamic reorganization [28] [11]. This relationship enables rational design of materials with tailored dynamic properties through judicious selection of silicon substituents [26] [32].

Exact Mass

189.953910 g/mol

Monoisotopic Mass

189.953910 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

Explore Compound Types